N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-21-17-9-8-15(11-13(17)7-10-18(21)22)20-19(23)14-5-4-6-16(12-14)24-2/h4-6,8-9,11-12H,3,7,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVASMKFMFWLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 6-Amino-1-ethyl-3,4-dihydroquinolin-2(1H)-one
A common approach involves the cyclization of 6-amino-1-ethyl-3,4-dihydroquinolin-2(1H)-one, a precursor synthesized from ethyl acetoacetate and substituted anilines. The reaction proceeds through a Friedländer annulation, where ethyl acetoacetate reacts with 3-methoxybenzaldehyde under acidic conditions to form the quinoline skeleton. Subsequent reduction of the quinoline ring using hydrogen gas and a palladium catalyst yields the tetrahydroquinoline intermediate.
Alternative Routes via Skraup Synthesis
Alternative methods employ the Skraup synthesis, where glycerol, sulfuric acid, and aniline derivatives are heated to induce cyclization. For example, 3-methoxyaniline reacts with glycerol at 180°C in the presence of concentrated sulfuric acid, forming 6-methoxyquinoline. This intermediate undergoes hydrogenation to produce the tetrahydroquinoline core.
Introduction of the Ethyl and Oxo Groups
Functionalization of the tetrahydroquinoline core with ethyl and oxo groups is critical for achieving the target compound’s structure.
Alkylation at the N1 Position
The ethyl group is introduced via N-alkylation using ethyl bromide or ethyl iodide. In a typical procedure, the tetrahydroquinoline core is dissolved in dimethylformamide (DMF), treated with potassium carbonate as a base, and reacted with ethyl iodide at 60°C for 12 hours. This step requires anhydrous conditions to prevent hydrolysis of the alkylating agent.
Oxidation to Introduce the 2-Oxo Group
The 2-oxo group is introduced through oxidation of the corresponding secondary alcohol. Oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄) are employed. For instance, treating 1-ethyl-1,2,3,4-tetrahydroquinolin-2-ol with KMnO₄ in acetone at 0°C selectively oxidizes the alcohol to a ketone, yielding 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline.
Attachment of the 3-Methoxybenzamide Moiety
The final structural component, the 3-methoxybenzamide group, is introduced via amidation reactions.
Coupling Reactions Using Carboxylic Acid Derivatives
The most widely used method involves reacting 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 3-methoxybenzoyl chloride. The reaction is conducted in dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl byproducts. The amidation proceeds at room temperature for 6–8 hours, achieving yields of 65–75%.
Alternative Activation Strategies
Alternative approaches employ carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group of 3-methoxybenzoic acid. This method minimizes side reactions and improves yields to 80–85% under optimized conditions.
Optimization of Reaction Conditions
Optimizing reaction parameters is essential for maximizing efficiency and scalability.
Temperature and Solvent Effects
-
Alkylation : Elevated temperatures (60–80°C) enhance reaction rates but risk decomposition; DMF or acetonitrile are preferred solvents due to their high boiling points.
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Amidation : Room temperature is sufficient for acyl chloride reactions, while carbodiimide-mediated couplings require cooling (0–5°C) to prevent racemization.
Catalytic Enhancements
Palladium catalysts (e.g., Pd/C) improve hydrogenation efficiency during tetrahydroquinoline synthesis, reducing reaction times from 24 hours to 6 hours. Similarly, DMAP (4-dimethylaminopyridine) accelerates amidation by stabilizing reactive intermediates.
Purification and Characterization Techniques
Chromatographic Purification
Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane eluents. High-performance liquid chromatography (HPLC) with a C18 column further refines purity to >98%.
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline moiety.
Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the benzamide ring.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s properties may be explored for developing new materials with specific functionalities.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues of the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is shared among several derivatives, but substituent variations significantly alter properties:
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a synthetic compound that exhibits a range of biological activities due to its unique structural characteristics. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to a methoxybenzamide group. Its molecular formula is with a molecular weight of approximately 320.38 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3 |
| Molecular Weight | 320.38 g/mol |
| LogP | 3.6378 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 38.493 |
Initial studies suggest that this compound may interact with various biological targets, including:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammation and pain pathways, potentially modulating the immune response.
- Neurotransmitter Modulation : It could influence neurotransmitter systems, which are critical in conditions such as anxiety and depression.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties against several viruses. For instance:
- Influenza A Virus : Preliminary studies have shown potential inhibitory effects against this virus.
- Coxsackievirus B3 : The compound may also demonstrate antiviral activity against this pathogen.
Anti-inflammatory Effects
The compound's structural features suggest it may possess anti-inflammatory properties. This is supported by its ability to modulate pathways associated with inflammatory responses.
Anticancer Potential
Some studies have indicated that derivatives of tetrahydroquinoline compounds can exhibit anticancer activity. While specific data on this compound is limited, the structural similarities with known anticancer agents warrant further investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Tetrahydroquinoline Derivatives : Research has shown that modifications in the tetrahydroquinoline structure can lead to enhanced biological properties such as antitumor and anti-inflammatory effects .
- Antiviral Efficacy : A study highlighted the antiviral efficacy of tetrahydroisoquinoline derivatives against human coronaviruses . This suggests a potential pathway for exploring this compound in antiviral drug development.
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide?
The synthesis typically involves two stages: (1) constructing the tetrahydroquinoline core via cyclization of aniline derivatives under acidic or basic conditions and (2) coupling the core with 3-methoxybenzoyl chloride via amide bond formation. Critical parameters include temperature control (e.g., 0–5°C during acylation to minimize side reactions) and solvent selection (e.g., dichloromethane or THF for solubility). Catalysts like DMAP or HOBt may enhance coupling efficiency .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- NMR spectroscopy : Confirms regiochemistry of the tetrahydroquinoline core and substituent positions (e.g., ethyl group at N1, methoxybenzamide at C6) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
- X-ray crystallography : Resolves 3D conformation, critical for studying intermolecular interactions in crystal lattices .
Q. What physicochemical properties (e.g., LogP, solubility) are relevant for bioavailability studies?
- LogP : ~3.5–3.6, indicating moderate lipophilicity suitable for membrane permeability .
- Solubility : Poor aqueous solubility but miscible with polar aprotic solvents (e.g., DMSO, ethanol), necessitating formulation strategies like nanoemulsions .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what experimental designs validate its mechanism of action?
Preliminary studies suggest inhibition of kinases (e.g., PI3K/AKT/mTOR) or modulation of inflammatory cytokines (e.g., TNF-α, IL-6). Methodologies include:
- Enzyme assays : IC50 determination using ATP-competitive binding assays .
- Cell-based models : Dose-response curves in cancer cell lines (e.g., MTT assays) paired with Western blotting to track pathway inhibition .
Q. What challenges arise in optimizing synthetic yield, and how can they be mitigated?
Common issues include:
- Low amide coupling efficiency : Additives like EDCI or DCC improve activation of carboxylic acid intermediates .
- Purification difficulties : Use of flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC for isolating high-purity fractions .
Q. How should researchers address discrepancies in reported biological activity data across studies?
Variability may stem from assay conditions (e.g., cell line specificity, serum concentration). Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., SPR for binding affinity) are recommended to reconcile results .
Q. What computational approaches predict the compound’s binding modes with target proteins?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites .
- MD simulations : GROMACS for assessing binding stability over time .
Q. How can enantiomeric impurities be resolved during synthesis?
Chiral chromatography (e.g., SFC with a Chiralpak AD-H column) effectively separates enantiomers. Key parameters include CO2/isopropyl alcohol mobile phases and 0.2% diethylamine additive to reduce tailing .
Experimental Design & Data Analysis
Q. What stability studies are required for long-term storage?
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .
- Hygroscopicity testing : Dynamic vapor sorption (DVS) to assess moisture uptake .
Q. How do structural modifications (e.g., fluorination, sulfonamide substitution) impact activity?
SAR studies show:
- Fluorine substitution (e.g., 4-fluorobenzamide analogs): Enhances metabolic stability and target affinity via electron-withdrawing effects .
- Sulfonamide groups : Improve solubility but may reduce blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
